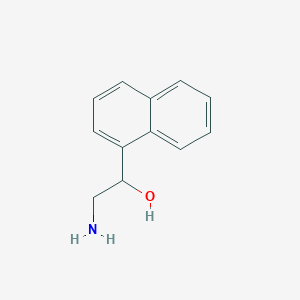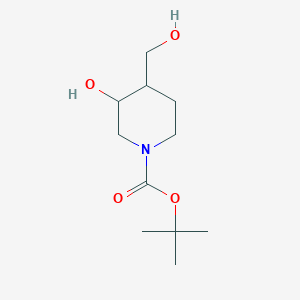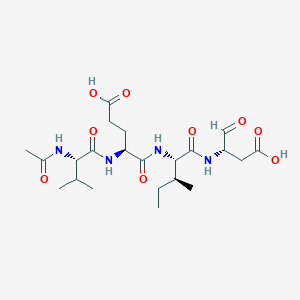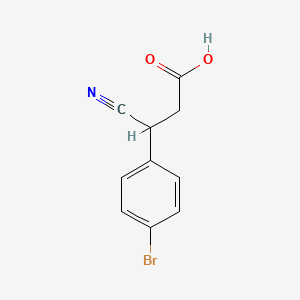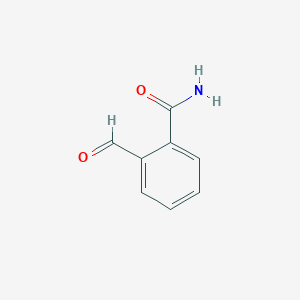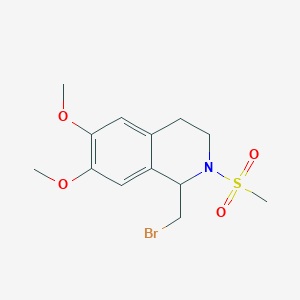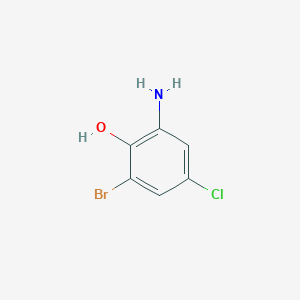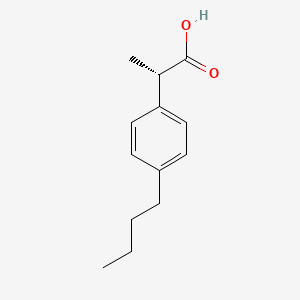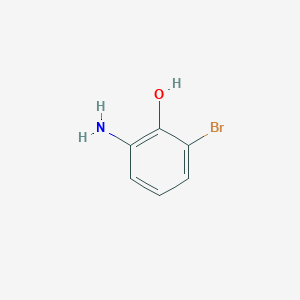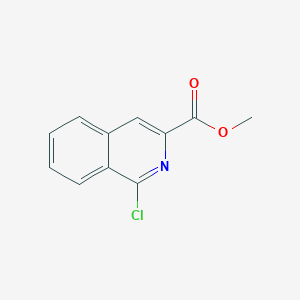
1-Propylpiperidine-2-carboxylic acid
Übersicht
Beschreibung
1-Propylpiperidine-2-carboxylic acid is a cyclic α-amino acid derivative with a piperidine ring and a carboxylic acid functional group. While the provided papers do not directly discuss 1-propylpiperidine-2-carboxylic acid, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of related β-amino acids, such as trans-4-aminopiperidine-3-carboxylic acid (APiC), has been reported using a protected derivative that allows for the preparation of either enantiomer. This synthesis involves intermediates that can be purified by crystallization, suggesting a potential for large-scale preparation . Another synthetic strategy for cyclic α,α-disubstituted α-amino acids, specifically 1-substituted 4-aminopiperidine-4-carboxylic acids, involves reductive amination followed by Curtius rearrangement . These methods could potentially be adapted for the synthesis of 1-propylpiperidine-2-carboxylic acid by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of β-amino acids like APiC is significant because it can be incorporated into a helical conformation known as the "14-helix," which is stabilized by hydrogen bonds . This information is relevant as it suggests that 1-propylpiperidine-2-carboxylic acid could also adopt specific secondary structures depending on its incorporation into peptides or other molecular frameworks.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 1-propylpiperidine-2-carboxylic acid. However, the synthesis of acridine-9-carboxylic acid derivatives involves reactions such as bromination and azo-coupling . These types of reactions could be relevant to the functionalization of the piperidine ring or the carboxylic acid group in 1-propylpiperidine-2-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-propylpiperidine-2-carboxylic acid can be inferred from related compounds. For instance, 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives exhibit potent gastric antisecretory properties , indicating that carboxylic acid derivatives can have significant biological activity. The properties of 1-propylpiperidine-2-carboxylic acid would likely include its solubility, acidity, and potential for forming salts or esters, which are common characteristics of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Extraction and Recovery in Chemical Industries
1-Propylpiperidine-2-carboxylic acid, as a type of carboxylic acid, is relevant in the extraction and recovery processes within chemical industries. Reactive extraction using various extractant-diluent systems, including mixed extractants and binary diluents, has been explored for carboxylic acids like propionic acid, which is structurally similar to 1-Propylpiperidine-2-carboxylic acid. These studies have implications for the design of reactive extraction processes for propionic acid recovery from waste streams and fermentation broths (Keshav, Wasewar, Chand, & Uslu, 2009) (Keshav, Chand, & Wasewar, 2009).
Applications in Fermentation and Microbial Production
Propionic acid, closely related to 1-Propylpiperidine-2-carboxylic acid, is produced via microbial fermentation and has applications in food, cosmetic, plastics, and pharmaceutical industries. The study of various metabolic pathways for propionate production, including fermentative, biosynthetic, and amino acid catabolic pathways, is crucial for optimizing production and reducing downstream purification costs (Gonzalez-Garcia et al., 2017).
Synthesis and Characterization in Pharmaceutical Applications
The synthesis of indole-2-carboxylic acid derivatives, which include compounds similar to 1-Propylpiperidine-2-carboxylic acid, has significant therapeutic applications. These compounds, synthesized from 1-Propyl-1H-indole-2-carboxylic acid, have shown notable antibacterial and antifungal activities, indicating potential for developing potent pharmaceuticals (Raju et al., 2015).
Utilization in Peptide Synthesis
1-Propylpiperidine-2-carboxylic acid derivatives, like TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid), have been used in the solid-phase synthesis of peptides. TOAC serves as a rigid electron paramagnetic resonance probe and fluorescence quencher, demonstrating its utility in advanced biochemical applications (Martin et al., 2001).
Chemical Engineering and Process Design
Research on the reactive extraction of carboxylic acids, including compounds similar to 1-Propylpiperidine-2-carboxylic acid, has provided insights into chemical engineering processes. These studies have focused on optimizing conditions for the extraction of acids like propionic acid, which have applications in pharmaceutical, agricultural, and chemical industries (Kumar, Datta, & Babu, 2010).
Eigenschaften
IUPAC Name |
1-propylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-6-10-7-4-3-5-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQWZZQCEJHGMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588124 | |
| Record name | 1-Propylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylpiperidine-2-carboxylic acid | |
CAS RN |
926275-68-5 | |
| Record name | 1-Propylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



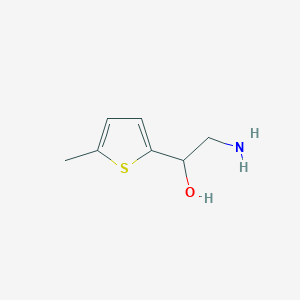

![5-[(2-Aminoethyl)amino]-4-chloro-2,3-dihydropyridazin-3-one](/img/structure/B1283729.png)
